molecular formula C8H7ClO3S B1459196 2-Chloro-6-methanesulfonylbenzaldehyde CAS No. 1378864-51-7

2-Chloro-6-methanesulfonylbenzaldehyde

Cat. No. B1459196
M. Wt: 218.66 g/mol
InChI Key: GZYLETUVWATVLD-UHFFFAOYSA-N
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Description

2-Chloro-6-methanesulfonylbenzaldehyde (CAS Number: 1378864-51-7) is an aromatic compound with a molecular formula of C8H7ClO3S . It has a molecular weight of 218.66 g/mol .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-methanesulfonylbenzaldehyde is 1S/C8H7ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 . The InChI key is GZYLETUVWATVLD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-6-methanesulfonylbenzaldehyde is a powder that is stored at room temperature . It has a molecular weight of 218.66 g/mol .

Scientific Research Applications

Chemical Synthesis and Catalysis

2-Chloro-6-methanesulfonylbenzaldehyde is involved in chemical synthesis processes, especially in the formation of complex molecules. For instance, its derivatives have been utilized in the synthesis of bis(4-((E)-(2,2-dichloro-1-(4-substitutedphenyl)vinyl)diazenyl)phenyl)methane dyes, showcasing its role in producing compounds with significant noncovalent interactions, which are stabilized by hydrogen, halogen, and tetrel bonds. This demonstrates its potential in the synthesis of colorants with specific properties (Shikhaliyev et al., 2018).

Pharmaceutical Intermediate Synthesis

The compound is also significant in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various pharmaceutical agents. For example, its methanesulfonate derivatives have shown effectiveness as catalysts in chemoselective synthesis, indicating its role in the precise and targeted production of pharmaceutical intermediates. This capability to catalyze reactions at room temperature under solvent-free conditions highlights its utility in environmentally friendly and efficient synthetic processes (Wang et al., 2009).

Organic and Green Chemistry

In the realm of green chemistry, derivatives of 2-Chloro-6-methanesulfonylbenzaldehyde are pivotal in developing sustainable chemical processes. For instance, cerium(IV) methanesulfonate, a derivative, has been employed as an effective oxidizing agent in the synthesis of aromatic aldehydes or ketones from alkyl aromatic compounds. This reflects its contribution to the synthesis of high-value chemicals with good yield and high selectivity, emphasizing its role in promoting eco-friendly synthesis methods (Wang Shi-zhi, 2011).

Advanced Materials and Supramolecular Chemistry

Furthermore, 2-Chloro-6-methanesulfonylbenzaldehyde derivatives contribute to the field of materials science, particularly in the synthesis of advanced materials. Their involvement in the clean and high-yield synthesis of furylmethane derivatives using a two-phase system showcases the compound's versatility in creating materials with desired properties. The innovative use of –SO3H functionalized ionic liquids for condensation reactions opens up new pathways in the design and development of functional materials (Shinde et al., 2017).

properties

IUPAC Name

2-chloro-6-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYLETUVWATVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methanesulfonylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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